molecular formula C13H14FN7O B2473521 1-({7-[(4-fluorophenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol CAS No. 1334369-62-8

1-({7-[(4-fluorophenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol

Cat. No.: B2473521
CAS No.: 1334369-62-8
M. Wt: 303.301
InChI Key: WVRSUYBBNWZNGN-UHFFFAOYSA-N
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Description

The core structure consists of a fused triazole-pyrimidine system, with a 4-fluorophenylamino group at position 7 and a propan-2-ol substituent at position 3. The fluorine atom enhances lipophilicity and metabolic stability, while the hydroxyl group in propan-2-ol may improve solubility and hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

1-[[7-(4-fluoroanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]amino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN7O/c1-7(22)6-15-13-17-11(10-12(18-13)20-21-19-10)16-9-4-2-8(14)3-5-9/h2-5,7,22H,6H2,1H3,(H3,15,16,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRSUYBBNWZNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC2=NNN=C2C(=N1)NC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({7-[(4-fluorophenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.

    Formation of the Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction involving a suitable aldehyde or ketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the triazolopyrimidine intermediate.

    Introduction of the Amino-Propanol Moiety:

Industrial Production Methods

Industrial production of 1-({7-[(4-fluorophenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-({7-[(4-fluorophenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Condensation: Condensation reactions can lead to the formation of larger, more complex molecules through the elimination of small molecules such as water or ammonia.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, sulfonates, and organometallic compounds.

    Condensation: Common reagents include aldehydes, ketones, and carboxylic acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups, and condensation reactions can form larger, more complex molecules.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of similar compounds within the triazolo-pyrimidine class. For instance, derivatives of triazolo-pyrimidines have demonstrated significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The presence of the fluorophenyl group in the structure enhances lipophilicity, potentially improving membrane penetration and bioactivity.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial effects of several triazolo-pyrimidine derivatives, revealing that compounds with electron-withdrawing groups exhibited enhanced activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were noted to be lower for compounds with similar structural features to 1-({7-[(4-fluorophenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol .

CompoundTarget BacteriaMIC (µg/ml)
Compound AMycobacterium smegmatis6.25
Compound BPseudomonas aeruginosa12.50

Anticancer Applications

The anticancer potential of triazolo-pyrimidine derivatives has been explored in various studies. Compounds structurally related to 1-({7-[(4-fluorophenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol have shown promising results against different cancer cell lines.

Case Study: Anticancer Activity

In a recent investigation, a series of N-Aryl oxadiazolamines were synthesized and tested for anticancer efficacy. One specific derivative exhibited percent growth inhibition (PGI) values over 80% against several cancer cell lines including OVCAR-8 and NCI-H40. The study indicated that modifications in the aryl substituents significantly influenced the anticancer activity .

CompoundCell LinePGI (%)
Compound COVCAR-885.26
Compound DNCI-H4086.61

Antiviral Applications

The antiviral potential of compounds similar to 1-({7-[(4-fluorophenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol has been investigated with respect to their ability to inhibit viral polymerases. Such mechanisms are crucial in developing effective antiviral agents against influenza viruses.

Case Study: Influenza Virus Inhibition

Research focused on the synthesis of triazolo-pyrimidine derivatives targeting the PA-PB1 interface of influenza A virus polymerase showed promising antiviral activity. Compounds that mimic the structure of 1-{(7-[4-fluorophenyl] amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol were found to inhibit viral replication effectively .

Mechanism of Action

The mechanism of action of 1-({7-[(4-fluorophenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of kinases or phosphatases, modulate the function of ion channels or transporters, or interfere with the synthesis or degradation of key biomolecules. The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Structural Comparison

Key structural differences between the target compound and related analogs are summarized below:

Compound Core Structure Position 5 Substituent Position 7 Substituent Key Functional Groups Molar Mass (g/mol)
Target compound [1,2,3]Triazolo[4,5-d]pyrimidine 1-(Amino)propan-2-ol 4-Fluorophenylamino -OH, -NH-, F ~330 (estimated)
Compound 16m [1,2,3]Triazolo[4,5-d]pyrimidine Thio-propan-2-ol Cyclopropylamino (difluorophenyl) -SH, -OH, F 693.75
Compound 7u [1,2,3]Triazolo[4,5-d]pyrimidine Thio-propan-2-ol Cyclopropylamino (difluorophenyl) -SH, -OH, F 665.70
7-Amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one [1,2,4]Triazolo[1,5-a]pyrimidine - 4-Chlorophenyl -NH2, Cl 261.67

Structural Insights :

  • Core Heterocycle : The target compound’s [1,2,3]triazolo[4,5-d]pyrimidine core differs from the [1,2,4]triazolo[1,5-a]pyrimidine in , which alters ring electron distribution and binding affinity to biological targets.
  • Substituents : The 4-fluorophenyl group in the target compound provides distinct electronic effects compared to the 4-chlorophenyl group in (fluorine’s higher electronegativity vs. chlorine’s larger atomic radius).
  • Functional Groups : The hydroxyl group in propan-2-ol enhances hydrophilicity relative to thioether-linked analogs (16m, 7u), which may influence pharmacokinetics .
Pharmacological Activity
  • Antiplatelet Activity: Ticagrelor analogs (e.g., 16m, 7u) in showed potent antiplatelet effects via P2Y12 receptor antagonism.
  • Antibacterial Potential: ’s compounds exhibited moderate antibacterial activity against Gram-positive strains. The hydroxyl group in the target compound might enhance membrane penetration compared to thioether derivatives .
  • Substituent variations (e.g., fluorine vs. chlorine) could modulate selectivity .
Physicochemical Properties
  • Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to ’s chlorophenyl derivative.
  • Metabolic Stability : Fluorine’s presence (target compound) may reduce oxidative metabolism relative to chlorine () or hydrogen substituents .

Biological Activity

The compound 1-({7-[(4-fluorophenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol has garnered attention in recent pharmacological studies due to its potential biological activities, particularly in the context of cancer therapeutics and neurodegenerative diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex heterocyclic structure that includes a triazole and pyrimidine moiety. Its molecular formula is C₁₃H₁₅F N₄ O, and it has a molecular weight of approximately 250.3 g/mol. The presence of the 4-fluorophenyl group is significant for its biological activity, as fluorine substituents often enhance the lipophilicity and metabolic stability of pharmaceutical compounds.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Polo-like Kinase 1 (Plk1) : Plk1 is a key regulator in cell cycle progression and has been identified as a target for cancer therapy. Studies have shown that compounds with similar structures can inhibit Plk1 activity, leading to reduced proliferation in cancer cell lines .
  • Microtubule Stabilization : The compound's triazolo-pyrimidine scaffold suggests potential activity in stabilizing microtubules, which is crucial for maintaining cellular structure and function. Compounds classified as Class I microtubule-stabilizing agents have shown promise in promoting stable microtubule formation without causing tubulin degradation .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially beneficial in treating conditions like Alzheimer's disease by stabilizing microtubules and preventing neurodegeneration .

Structure-Activity Relationship (SAR)

The SAR studies have revealed critical insights into how modifications to the compound's structure can influence its biological activity:

  • Fluorine Substitution : The presence of fluorine at specific positions on the phenyl ring enhances the compound's binding affinity to targets like Plk1, thereby increasing its efficacy as an inhibitor .
  • Aliphatic Amines : The inclusion of lipophilic aliphatic amines at specific positions has been associated with improved pharmacokinetic properties, including absorption and distribution within biological systems .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigating the effects of similar triazolo-pyrimidine compounds on various cancer cell lines demonstrated significant inhibition of cell growth at micromolar concentrations. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, suggesting potential for therapeutic use in oncology .

Case Study 2: Neuroprotection in Animal Models

In vivo studies utilizing rodent models have shown that administration of triazolo-pyrimidine derivatives can lead to improved cognitive function following induced neurodegeneration. These findings support the hypothesis that such compounds may stabilize microtubules and protect neuronal integrity .

Data Tables

PropertyValue
Molecular FormulaC₁₃H₁₅F N₄ O
Molecular Weight250.3 g/mol
TargetPolo-like Kinase 1 (Plk1)
Biological ActivityAnticancer, Neuroprotective
Typical IC50Varies (μM range)

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